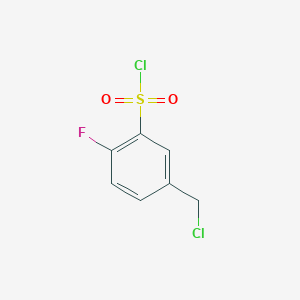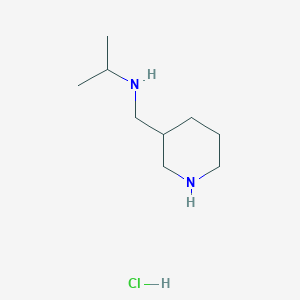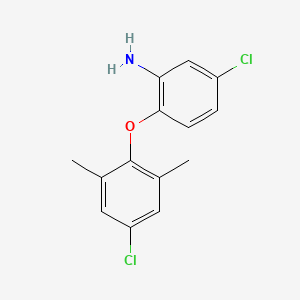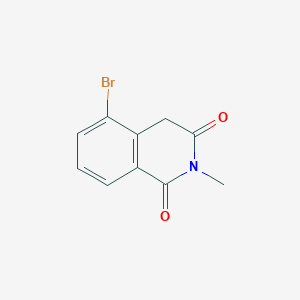![molecular formula C10H15NO3S B13196013 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol . This compound is known for its unique structural features, which include a hydroxyethyl group and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with ®-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as crystallization and distillation are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 4-[(1R)-1-oxoethyl]-N,N-dimethylbenzene-1-sulfonamide.
Reduction: Formation of 4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzene-1-amine.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-amine
- 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonic acid
Uniqueness
4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1 |
InChI Key |
RCZASCNQAWNNQR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


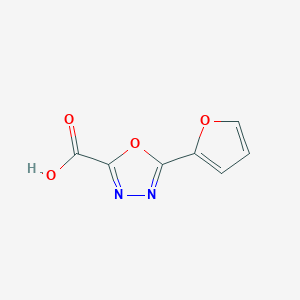
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)



![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
